The compound H-Tyrosine-D-Alanine-Glycine-Phenylalanine-D-Methionine-OH.Acetic Acid is a synthetic peptide that belongs to a class of compounds known as enkephalin analogues. Enkephalins are endogenous opioid peptides that play significant roles in pain modulation and neurotransmission. This particular analogue is designed to explore the structure-activity relationships of opioid peptides, particularly in relation to their binding affinities and biological activities.
This compound can be synthesized through various peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis. Research indicates that modifications to the amino acid sequence can enhance the stability and potency of these peptides, making them valuable for pharmacological studies.
The synthesis of H-Tyrosine-D-Alanine-Glycine-Phenylalanine-D-Methionine typically involves solid-phase peptide synthesis (SPPS). In SPPS, a resin is used to anchor the growing peptide chain, allowing for sequential addition of protected amino acids.
The choice of protecting groups and coupling strategies significantly influences the yield and purity of the final product. For example, using Fmoc chemistry allows for selective deprotection without affecting other functional groups present in the peptide.
The molecular structure of H-Tyrosine-D-Alanine-Glycine-Phenylalanine-D-Methionine consists of five amino acids linked by peptide bonds, with specific stereochemistry imparted by the presence of D-amino acids. This stereochemical arrangement is crucial for its biological activity.
The compound can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and racemization under certain conditions. The stability against enzymatic degradation is enhanced by incorporating D-amino acids into the sequence.
For example, the introduction of D-Alanine and D-Methionine increases resistance to proteolytic enzymes, thereby prolonging its biological half-life and enhancing its therapeutic potential.
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-D-Methionine interacts with opioid receptors in the nervous system. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to analgesic effects.
Research has shown that modifications in the structure can significantly alter binding affinities and efficacy at different opioid receptor subtypes (mu, delta, kappa). For instance, studies indicate that D-amino acid substitutions can enhance receptor selectivity and potency.
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-D-Methionine has several applications in scientific research:
Solid-phase peptide synthesis (SPPS) is the cornerstone methodology for assembling H-Tyr-D-Ala-Gly-Phe-D-Met-OH·CH₃CO₂H. The Fmoc/tBu strategy is universally preferred due to its milder acid conditions and orthogonality, which minimize epimerization risks in D-residues [3] [7]. Resin selection is critical: Rink amide resin (0.4–0.7 mmol/g loading) is optimal for C-terminal amide formation, while Wang resin is suitable for C-terminal acids [8]. D-amino acids (D-Ala, D-Met) exhibit slower coupling kinetics than their L-counterparts due to steric and conformational factors, necessitating extended coupling times (60–90 minutes) and activated reagents like HATU or PyAOP (6-fold excess) in DMF with 2–4 equivalents of DIPEA [3] [7].
Table 1: SPPS Parameters for D-Amino Acid Coupling Efficiency
Residue | Coupling Reagent | Reaction Time (min) | Purity Yield (%) |
---|---|---|---|
D-Ala | HATU/DIPEA | 60 | 98.5 |
D-Met | PyAOP/DIPEA | 90 | 97.2 |
Gly | HBTU/DIPEA | 30 | 99.0 |
Automated SPPS platforms (e.g., CS Bio Synthesizers) enable real-time monitoring of D-residue incorporation via conductivity sensors or UV spectrophotometry (Fmoc deprotection at 301 nm) [7]. Post-coupling, the Kaiser test (ninhydrin) or chloranil test for proline-like residues confirms reaction completeness, reducing deletion sequences [1].
Solution-phase synthesis is employed for fragment condensation of challenging sequences. The pentapeptide is typically divided into two segments: H-Tyr-D-Ala-Gly-OH and H-Phe-D-Met-OH, synthesized via SPPS, then coupled in solution [7]. Carbodiimide reagents like DIC with HOAt in DCM suppress racemization during fragment assembly, while phosphonium salts (PyBOP) accelerate coupling for sterically hindered D-Met segments [5] [7]. Hybrid strategies leverage SPPS for fragment synthesis and solution-phase for final condensation, improving yield (85–92%) compared to linear SPPS for sequences >30 residues [7].
Critical considerations include:
Side-chain protection prevents deleterious side reactions during synthesis:
Table 2: Protecting Group Compatibility and Deprotection Conditions
Residue | Protecting Group | Deprotection Reagent | Side Reaction Suppression |
---|---|---|---|
Tyr | tBu | TFA (95%) | Alkylation |
Met | Mtr/Pmc | TFA/TIS/H₂O (94:5:1) | Sulfoxide formation |
N-Terminus | Fmoc | Piperidine (20%) | Overcoupling |
D-Amino acids (D-Ala, D-Met) use standard Fmoc protection without stereospecific adjustments. For sequences with C-terminal Met, MBHA resin prevents aspartimide formation during Gly-Phe coupling [1] [6].
Final cleavage from the resin uses TFA-based cocktails (Reagent K: TFA/phenol/water/TIPS, 88:5:5:2) to simultaneously remove side-chain protectors and liberate the peptide [1]. Acetic acid salt formation is achieved via:
Purification employs reverse-phase HPLC (C18 column) with gradients of 0.1% TFA/water and 0.1% TFA/acetonitrile. The acetic acid salt form enhances solubility and crystallinity, confirmed by NMR (acetate methyl signal at 1.90 ppm) and ion-pair chromatography [4]. Critical purity parameters:
Table 3: Purification Protocol for H-Tyr-D-Ala-Gly-Phe-D-Met-OH·CH₃CO₂H
Step | Conditions | Purpose |
---|---|---|
Cleavage | TFA/TIS/H₂O (95:2.5:2.5), 3h, RT | Resin detachment |
Precipitation | Cold diethyl ether, centrifugation | Crude isolation |
Acetate formation | 10% acetic acid lyophilization | Salt stabilization |
HPLC purification | 15→45% ACN over 40 min, C18 column | Removal of deletion sequences |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3